delta4-Dafachronic acid
Overview
Description
delta4-Dafachronic acid is a steroidal hormone that plays a crucial role in the regulation of developmental processes in certain organisms. It is particularly significant in the context of the nematode Caenorhabditis elegans, where it influences the dauer formation, a type of developmental arrest that allows the organism to survive harsh conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of delta4-Dafachronic acid typically involves multiple steps starting from simpler steroidal precursors. One common synthetic route includes the oxidation of a steroidal intermediate followed by a series of functional group transformations to introduce the necessary double bonds and carboxylic acid functionality. The reaction conditions often involve the use of strong oxidizing agents, such as chromium trioxide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent production. Purification steps, such as recrystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
delta4-Dafachronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bonds present in the molecule.
Substitution: Various substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized steroids, while reduction can lead to more saturated analogs.
Scientific Research Applications
delta4-Dafachronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study steroidal transformations and reaction mechanisms.
Biology: In , it is crucial for studying developmental biology and the mechanisms of dauer formation.
Medicine: Research into its analogs and derivatives has potential implications for developing new therapeutic agents.
Industry: It can be used in the synthesis of other complex steroidal compounds, serving as an intermediate in various chemical processes.
Mechanism of Action
delta4-Dafachronic acid exerts its effects by binding to specific nuclear receptors, which then regulate the expression of target genes involved in developmental processes. The molecular targets include various transcription factors and signaling pathways that control growth, differentiation, and stress responses.
Comparison with Similar Compounds
Similar Compounds
- Delta(7)-dafachronic acid
- Delta(5)-dafachronic acid
- Lipid-derived hormones
Uniqueness
delta4-Dafachronic acid is unique in its specific role in regulating dauer formation in Caenorhabditis elegans. While other similar compounds may have overlapping functions, this compound’s precise interaction with its nuclear receptors and its influence on specific developmental pathways set it apart.
Properties
IUPAC Name |
(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h16-18,21-24H,5-15H2,1-4H3,(H,29,30)/t17-,18?,21+,22-,23+,24+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXQJZDFWDKBIP-NNWQCNCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347054 | |
Record name | Delta(4)-dafachronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23017-97-2 | |
Record name | Delta(4)-dafachronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cholest-4-en-3-one-26-oic acid interact with its target and what are the downstream effects?
A: Cholest-4-en-3-one-26-oic acid, also known as Δ4-dafachronic acid, acts as a ligand for the nuclear hormone receptor DAF-12 in the nematode Caenorhabditis elegans [, ]. Upon binding to DAF-12, Δ4-dafachronic acid induces a conformational change in the receptor, allowing it to bind to specific DNA sequences and regulate gene expression []. This activation of DAF-12 is crucial for developmental decisions in C. elegans, influencing the transition to adulthood and preventing entry into the dauer diapause stage, a state of arrested development [].
Q2: What is the role of cholest-4-en-3-one-26-oic acid in cholesterol degradation by bacteria?
A: Cholest-4-en-3-one-26-oic acid is an intermediate in the aerobic degradation pathway of cholesterol in some bacteria []. It is formed from cholesterol through a series of oxidation steps and ultimately further degraded into smaller molecules [].
Q3: Are there any known analytical methods for characterizing and quantifying cholest-4-en-3-one-26-oic acid?
A3: While specific analytical methods are not detailed within the provided abstracts, it's highly likely that techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for characterizing and quantifying cholest-4-en-3-one-26-oic acid. These techniques are commonly used in studying steroid compounds and metabolic pathways.
Q4: What is the significance of understanding the subcellular compartmentation of cholesterol catabolism in bacteria like Sterolibacterium denitrificans?
A: Research on Sterolibacterium denitrificans, a Gram-negative bacterium, has provided valuable insights into the subcellular organization of anaerobic cholesterol catabolism []. The study revealed that key enzymes involved in the initial steps of cholesterol degradation are located in the periplasm, the space between the inner and outer bacterial membranes []. This compartmentalization suggests a tightly regulated process, where cholesterol is transported into the periplasm and transformed into cholest-4-en-3-one-26-oic acid before being further processed in the cytoplasm []. Understanding this intricate process could have implications for developing biotechnological applications, such as the production of steroid drugs [].
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